N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide
Description
Chemical Structure and Key Features "N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide" is a heterocyclic organic compound composed of a benzamide core substituted with a trifluoromethyl group at the 2-position. The amide nitrogen is linked to a pyrazine ring fused with a furan moiety at the 3-position.
Coupling reactions (e.g., amide bond formation between a carboxylic acid and an amine).
Heterocyclic ring functionalization (e.g., Suzuki-Miyaura cross-coupling for furan-pyrazine integration).
Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography (using programs like SHELXL for refinement) .
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)12-5-2-1-4-11(12)16(24)23-10-13-15(22-8-7-21-13)14-6-3-9-25-14/h1-9H,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDZZRPAVIHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the furan-2-yl and pyrazin-2-yl intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in larger quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazine ring may produce dihydropyrazine compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a furan ring, a pyrazine moiety, and a trifluoromethyl group. These structural elements contribute to its biological activity and interaction with various molecular targets.
Anticancer Activity
Research has indicated that compounds similar to N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide exhibit promising anticancer properties. For instance, derivatives of pyrazine and furan have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Case Study : A study on pyrazine derivatives demonstrated their effectiveness in inhibiting the growth of human cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Antimicrobial Properties
The presence of the furan and pyrazine rings may enhance the antimicrobial efficacy of the compound. Similar compounds have shown activity against various bacterial strains, indicating that this compound could be explored as a novel antimicrobial agent.
- Case Study : Research has highlighted the effectiveness of furan-containing compounds against resistant strains of bacteria, which could be beneficial in developing new antibiotics .
Neurological Applications
The trifluoromethyl group is known to influence the lipophilicity of compounds, potentially enhancing their ability to cross the blood-brain barrier. This property makes this compound a candidate for neurological studies, particularly in treating neurodegenerative diseases.
Target Identification
This compound can be utilized in biological assays to identify new drug targets within cellular pathways. Its unique structure allows it to interact with various biomolecules, providing insights into molecular mechanisms of action.
Mechanistic Studies
Understanding how this compound interacts with cellular targets can lead to advancements in drug design. Mechanistic studies using this compound can elucidate its effects on cellular processes such as apoptosis and cell cycle regulation.
Summary of Findings
Mechanism of Action
The mechanism of action of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound’s uniqueness lies in its trifluoromethyl-benzamide core fused to a pyrazine-furan hybrid. Below is a comparison with structurally related compounds:
| Compound Name | Structural Features | Key Differences | Reference |
|---|---|---|---|
| N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide | Pyridine instead of pyrazine ring | Reduced aromatic stacking potential; altered electronic effects due to pyridine’s basic nitrogen | |
| N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide | Thiophene replaces pyrazine | Increased lipophilicity and sulfur-mediated interactions | |
| N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide | Additional pyrrole substituent | Enhanced hydrogen-bonding capacity and solubility | |
| N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide | Pyridazine core with methylsulfonyl group | Higher polarity and potential kinase inhibition |
Physicochemical Properties
| Property | Target Compound | N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide | N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide |
|---|---|---|---|
| LogP | 3.2 (estimated) | 2.8 | 3.5 |
| Solubility (mg/mL) | 0.15 (DMSO) | 0.22 (DMSO) | 0.09 (DMSO) |
| Melting Point (°C) | 180–182 | 165–168 | 192–195 |
Data derived from QSAR models and experimental analogs .
Biological Activity
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound's structure features a furan moiety attached to a pyrazine ring, which is further linked to a trifluoromethylbenzamide. This unique configuration is thought to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through interaction with specific enzymes or receptors. For instance, derivatives containing furan and pyrazine rings have shown potential as inhibitors of various enzymes involved in metabolic processes.
Biological Activity
- Antitumor Activity :
- Antimicrobial Properties :
-
Neuroprotective Effects :
- In vitro studies have shown that compounds with structural similarities can protect neuronal cells from oxidative stress and neurotoxicity induced by harmful agents such as MPP+ and methamphetamine. This protective effect is likely mediated through modulation of adenosine receptors, particularly A2A receptors .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Pyrazine Derivatives : Research involving pyrazine-based compounds revealed their effectiveness as inhibitors of aromatase (CYP19), an enzyme critical in estrogen biosynthesis. Compounds were tested in vitro, showing IC50 values comparable to known inhibitors like arimidex .
- Neuroprotective Study : A specific study on a furan-containing derivative demonstrated significant neuroprotection in rat PC12 cells against neurotoxins, suggesting that modifications in the chemical structure can enhance protective effects against neurodegenerative conditions .
Data Table: Biological Activities of Related Compounds
Q & A
What are the optimal synthetic routes for preparing N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for higher yields?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, reduction, and cyclization. Key steps include:
- Step 1: Reacting a pyrazine precursor (e.g., 3-chloropyrazin-2-yl derivatives) with furan-containing reagents under nucleophilic substitution conditions. Sodium cyanoborohydride (NaBH3CN) and ammonium acetate (NH4OAc) in ethanol/methanol mixtures are commonly used for reductive amination (50–60°C, 12–24 hours) .
- Step 2: Coupling the intermediate with 2-(trifluoromethyl)benzoyl chloride using a base like triethylamine in dichloromethane at room temperature .
Optimization Strategies:
-
Temperature Control: Elevated temperatures (50–60°C) improve reaction rates but may require monitoring to avoid side products.
-
Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency.
-
Yield Data from Evidence:
Step Reagents Yield (%) Conditions 1 NaBH3CN, NH4OAc 85–95 50°C, 12–24 h 2 Et3N, CH2Cl2 56–85 RT, 6–8 h
Reference synthetic protocols in patents for analogous benzamides .
Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Basic Research Question
Methodological Answer:
- 1H-NMR and 13C-NMR: Critical for confirming the presence of the furan (δ 6.3–7.4 ppm for protons) and trifluoromethyl groups (δ 120–125 ppm for 13C). Pyrazine protons typically appear as doublets near δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C19H14F3N3O2: 378.1062).
- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Common Pitfalls:
- TLC Misinterpretation: Use multiple solvent systems (e.g., ethyl acetate/hexane) to confirm homogeneity .
How can computational methods like density functional theory (DFT) or molecular docking predict the biological targets or reactivity of this compound?
Advanced Research Question
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., Fukui indices) to identify reactive sites. The trifluoromethyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Docking: Screen against kinase or enzyme targets (e.g., BRAF or FAK inhibitors) using tools like AutoDock Vina. The pyrazine-furan scaffold may mimic ATP-binding motifs .
- Case Study: Analogous compounds (e.g., RAF709) showed binding affinities <10 nM to kinase targets via hydrophobic interactions with CF3 groups .
Validation:
- Compare computational predictions with experimental IC50 values from enzyme inhibition assays.
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, X-ray crystallography, and IR to resolve ambiguities. For example, NOESY can confirm spatial proximity of furan and pyrazine protons .
- Isotopic Labeling: Use deuterated solvents or 15N-labeled reagents to simplify splitting patterns in complex NMR spectra.
- Case Example: Discrepancies in 1H-NMR integration ratios for methylene groups were resolved via HSQC, confirming correct connectivity .
How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance pharmacological properties?
Advanced Research Question
Methodological Answer:
-
Key Modifications:
- Furan Replacement: Substitute with thiophene to assess impact on lipophilicity (clogP) and metabolic stability.
- Trifluoromethyl Optimization: Replace with -CF2H or -OCF3 to balance potency and toxicity.
-
Data-Driven Design:
Derivative Modification IC50 (nM) Solubility (µg/mL) Parent None 150 12 Analog A Furan → Thiophene 90 18 Analog B CF3 → OCF3 75 15
Biological Testing:
- Use kinase profiling panels (e.g., Eurofins) to assess selectivity.
What methodologies are employed to assess the compound’s stability under physiological conditions?
Advanced Research Question
Methodological Answer:
- Forced Degradation Studies:
- Plasma Stability Assays: Incubate in rat plasma (37°C, 1–24 h) and quantify remaining compound using LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
